Thiochroman-4-one Thiochroman-4-one
Brand Name: Vulcanchem
CAS No.: 3528-17-4
VCID: VC21182722
InChI: InChI=1S/C9H8OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2
SMILES: C1CSC2=CC=CC=C2C1=O
Molecular Formula: C9H8OS
Molecular Weight: 164.23 g/mol

Thiochroman-4-one

CAS No.: 3528-17-4

Cat. No.: VC21182722

Molecular Formula: C9H8OS

Molecular Weight: 164.23 g/mol

* For research use only. Not for human or veterinary use.

Thiochroman-4-one - 3528-17-4

Specification

CAS No. 3528-17-4
Molecular Formula C9H8OS
Molecular Weight 164.23 g/mol
IUPAC Name 2,3-dihydrothiochromen-4-one
Standard InChI InChI=1S/C9H8OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2
Standard InChI Key CVQSWZMJOGOPAV-UHFFFAOYSA-N
SMILES C1CSC2=CC=CC=C2C1=O
Canonical SMILES C1CSC2=CC=CC=C2C1=O
Melting Point 29.0 °C

Introduction

Chemical Structure and Properties

Thiochroman-4-one (CAS: 3528-17-4) is a sulfur-containing heterocyclic ketone with the molecular formula C₉H₈OS and a molecular weight of 164.22 g/mol . The compound features a six-membered heterocyclic ring fused with a benzene ring, where a sulfur atom replaces one of the carbon atoms in the heterocyclic portion. The presence of a ketone group at the 4-position confers distinct reactivity patterns to this scaffold.

Physical Properties

The physical properties of thiochroman-4-one are summarized in the following table:

PropertyValueReference
Molecular FormulaC₉H₈OS
Molecular Weight164.22 g/mol
Physical AppearanceLow melting solid, Orange color
Melting Point28-30°C
Boiling Point293.7°C at 760 mmHg or 154°C at 12 mmHg
Density1.241-1.2487 g/cm³
Flash Point154.9°C (>230°F)
Refractive Indexn₂₀/D 1.6395

Chemical Properties

Thiochroman-4-one displays chemical properties typical of both ketones and sulfur-containing heterocycles. The carbonyl group at position 4 can undergo nucleophilic addition reactions, while the sulfur atom provides opportunities for oxidation to sulfoxides and sulfones, significantly altering the electronic properties of the molecule .

The compound is soluble in various organic solvents including alcohols but exhibits limited solubility in water . In terms of stability, thiochroman-4-one is generally stable under normal temperature and pressure conditions but may decompose when exposed to strong oxidizing agents, potentially forming carbon monoxide, carbon dioxide, and sulfur oxides .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of thiochroman-4-one, enabling researchers to access this valuable scaffold through various methods based on available starting materials and desired reaction conditions.

Traditional Synthesis

The classical approach to synthesizing thiochroman-4-one involves a two-step procedure:

  • Substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to produce 3-(phenylthio)-propanoic acids

  • Subsequent intramolecular Friedel-Crafts acylation to form the heterocyclic ring system

This method typically provides thiochroman-4-one in moderate yields and has been widely utilized in laboratory settings for decades .

Direct Synthesis from Unsaturated Acids

A more direct method involves the reaction between α,β-unsaturated acids (acrylic acid derivatives) and thiophenol in the presence of methanesulfonic acid. Although this approach reduces the synthesis to a single step, it often results in lower yields compared to the traditional method .

Catalytic Methods

Recent advances in catalytic chemistry have led to more efficient synthetic routes:

Iodine-Catalyzed Synthesis

A solvent-free approach utilizing iodine as a catalyst (20 mol%) has been developed for the addition of thiophenol to crotonic acid. In this method, the reaction mixture is stirred at room temperature for 12 hours, followed by workup procedures to obtain the addition product in high yields (up to 94%). The resulting 3-(phenylthio)-propanoic acid derivatives are then cyclized using acid catalysts .

TBAF-Catalyzed Synthesis

Another catalytic approach employs tetrabutylammonium fluoride (TBAF) as the catalyst. For example, trifluoromethylcinnamic acid and thiophenol are mixed with a 75% aqueous solution of TBAF and stirred at 50°C for 24 hours. After appropriate workup and cyclization with methanesulfonic acid at 60°C, thiochroman-4-one derivatives can be obtained in moderate yields .

Rhodium-Catalyzed Tandem Reaction

A sophisticated approach utilizing rhodium catalysis has been developed more recently. This method involves a tandem alkyne hydroacylation/thio-conjugate addition sequence that produces thiochroman-4-one in a one-pot process. This approach offers advantages in terms of atom economy and can accommodate a wide range of substrates, allowing access to structurally diverse thiochroman-4-one derivatives .

Biological Activities and Applications

Thiochroman-4-one and its derivatives have attracted significant attention due to their diverse biological activities and potential pharmaceutical applications.

Antileishmanial Activity

One of the most notable biological activities of thiochroman-4-one derivatives is their antileishmanial properties. Research has demonstrated that certain thiochroman-4-one derivatives, particularly those bearing a vinyl sulfone moiety, exhibit high activity against Leishmania parasites while maintaining low cytotoxicity toward human cells .

Structure-Activity Relationships

Systematic studies on the structure-activity relationships of thiochroman-4-one derivatives have revealed important insights:

Notably, fluorine substitution at the C-6 position has been found to increase leishmanicidal activity compared to non-fluorinated compounds .

Medicinal Chemistry Applications

Beyond antileishmanial activity, thiochromanones and related heterocycles, especially their S,S-dioxide derivatives and unsaturated variants, appear in numerous medicinally relevant molecules . The thiochroman-4-one scaffold serves as a valuable building block in medicinal chemistry, providing opportunities for the development of compounds with diverse pharmacological properties.

Structural Modifications and Derivatives

The thiochroman-4-one scaffold offers multiple sites for structural modifications, enabling the development of derivatives with enhanced properties and biological activities.

Common Modifications

Several structural modifications of thiochroman-4-one have been explored:

  • Oxidation of the sulfur atom to form sulfoxides and sulfones (S,S-dioxides)

  • Dehydrogenation to introduce unsaturation in the heterocyclic ring

  • Introduction of substituents on the aromatic ring

  • Functionalization of the methylene groups in the heterocyclic portion

  • Combination of multiple modifications to create complex derivatives

Thiochroman-4-one Sulfones

Oxidation of the sulfur atom in thiochroman-4-one leads to sulfoxide and sulfone derivatives. The 1,1-dioxide (sulfone) derivatives, such as 8-methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one (CAS: 16723-54-9), represent an important class of compounds with altered electronic properties and potential biological activities .

Vinyl Sulfones

Dehydrogenated sulfone derivatives of thiochroman-4-one, known as vinyl sulfones, have demonstrated exceptional antileishmanial activity. These compounds combine the structural features of sulfones with unsaturation in the heterocyclic ring, creating a unique pharmacophore with promising medicinal applications .

Thiochromen-4-ones

Dehydrogenation of thiochroman-4-one results in thiochromen-4-one derivatives with increased rigidity and altered electronic properties. These compounds can be prepared by adding N-chlorosuccinimide (NCS) and pyridine to reaction mixtures after the S-cyclization step .

Chemical Reactivity

The reactivity of thiochroman-4-one is primarily determined by the presence of the ketone functionality and the sulfur atom in the heterocyclic ring.

Carbonyl Reactivity

The ketone group at the 4-position undergoes typical carbonyl reactions:

  • Nucleophilic addition reactions with various nucleophiles

  • Reduction to alcohols or hydrocarbons

  • Condensation reactions with amines or hydrazines

  • Wittig and related olefination reactions

Sulfur-Centered Reactivity

The sulfur atom in the heterocyclic ring offers additional reactivity:

  • Oxidation to sulfoxides and sulfones using appropriate oxidizing agents

  • Potential alkylation under specific conditions

  • Involvement in various metal-catalyzed transformations

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